molecular formula C13H17NO B12986026 4-Methoxy-3-methyl-2-propyl-1H-indole

4-Methoxy-3-methyl-2-propyl-1H-indole

Cat. No.: B12986026
M. Wt: 203.28 g/mol
InChI Key: MZUJDXJCIBNBHR-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-2-propyl-1H-indole is a substituted indole derivative characterized by a methoxy group at position 4, a methyl group at position 3, and a propyl chain at position 2. Indole derivatives are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The methoxy group at position 4 is a common pharmacophore in bioactive indoles, influencing electronic properties and receptor interactions .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-methoxy-3-methyl-2-propyl-1H-indole

InChI

InChI=1S/C13H17NO/c1-4-6-10-9(2)13-11(14-10)7-5-8-12(13)15-3/h5,7-8,14H,4,6H2,1-3H3

InChI Key

MZUJDXJCIBNBHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N1)C=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2-propyl-1H-indole typically involves the functionalization of the indole nucleus. One common method includes the Japp-Klingemann coupling reaction, where 2-bromo-4-methoxy-3-methylbenzene diazonium chloride reacts with 2-formylcyclohexanone to produce the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques, including catalytic hydrogenation and electrophilic substitution reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-2-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

4-Methoxy-3-methyl-2-propyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-Methoxy-3-methyl-2-propyl-1H-indole with structurally related indole derivatives, emphasizing substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Features
4-Methoxy-3-methyl-2-propyl-1H-indole 4-OCH₃, 3-CH₃, 2-C₃H₇ ~203.3 (calculated) High lipophilicity, steric bulk at C2
4-Methoxyindole-3-carboxaldehyde 4-OCH₃, 3-CHO 175.17 Electrophilic aldehyde group
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol 4-OCH₃, 1-C₆H₄ClCH₂, 3-CH₂OH 316.78 Polar hydroxymethyl group, aromatic substitution
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide 5-OCH₃, 1-C₂H₅, 3-C(O)NHCH(CH₃)₂ 331.37 Amide linkage, ketone functionality

Key Observations :

  • Substituent Position : The position of the methoxy group (e.g., 4- vs. 5-methoxy) significantly impacts electronic distribution and biological activity. For example, 5-methoxy derivatives are associated with antiviral activity , whereas 4-methoxy groups enhance metabolic stability .
  • Steric Effects : Bulky substituents at C2 (e.g., propyl) may hinder interactions with flat binding pockets, unlike smaller groups like hydroxymethyl .
Physicochemical Properties
Property 4-Methoxy-3-methyl-2-propyl-1H-indole 4-Methoxyindole-3-carboxaldehyde (1-(3-Chlorobenzyl)-4-methoxyindol-3-yl)methanol
logP (predicted) ~3.8 1.9 (experimental) ~2.5
Hydrogen Bond Donors 1 (NH) 1 (NH) 2 (NH, OH)
TPSA (Ų) ~30 39.1 56.7

Notes:

  • The propyl group increases logP, suggesting greater membrane permeability than polar derivatives like the carboxaldehyde .
  • Higher TPSA (Total Polar Surface Area) in hydroxymethyl-containing analogs correlates with reduced BBB penetration .

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